molecular formula C12H23NO B11902834 1-(4-Methylpentyl)azepan-2-one CAS No. 88606-98-8

1-(4-Methylpentyl)azepan-2-one

Cat. No.: B11902834
CAS No.: 88606-98-8
M. Wt: 197.32 g/mol
InChI Key: SQTCTYHSJHUSPR-UHFFFAOYSA-N
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Description

Azepan-2-one, also known as caprolactam, is a seven-membered lactam ring that serves as a foundational structure for numerous derivatives with diverse applications in organic synthesis, pharmaceuticals, and materials science. The compound 1-(4-Methylpentyl)azepan-2-one features a branched alkyl chain (4-methylpentyl) attached to the nitrogen atom of the azepan-2-one ring. This substituent introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions.

Properties

CAS No.

88606-98-8

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-(4-methylpentyl)azepan-2-one

InChI

InChI=1S/C12H23NO/c1-11(2)7-6-10-13-9-5-3-4-8-12(13)14/h11H,3-10H2,1-2H3

InChI Key

SQTCTYHSJHUSPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpentylamine with a suitable lactam precursor under acidic or basic conditions. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpentyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, amines, and various substituted azepane derivatives .

Scientific Research Applications

1-(4-Methylpentyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpentyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Methylpentyl)azepan-2-one with structurally related azepan-2-one derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Sources
1-Tosylazepan-2-one Tosyl (p-toluenesulfonyl) C₁₃H₁₇NO₃S 283.35 High-yield synthesis (93% via GP16 reaction); solid-state stability (m.p. 142–154°C)
1-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one Triazolethiolmethyl C₁₀H₁₆N₄OS 264.33 Potential bioactivity due to sulfur-containing heterocycle; structural complexity
1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one Aminomethylpyridyl C₁₂H₁₇N₃O 219.28 Building block for drug synthesis; pyridine moiety enhances hydrogen-bonding capacity
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one Oxadiazolylmethyl C₉H₁₃N₃O₂S 235.28 High-purity synthesis (99.9%+); applications in life sciences and materials chemistry
1-(3-Aminopropyl)azepan-2-one Aminopropyl C₉H₁₈N₂O 170.25 Nucleophilic substitution reactivity; used in peptide bond formation and heterocyclic synthesis
1-(Hydroxymethyl)azepan-2-one Hydroxymethyl C₇H₁₃NO₂ 143.18 Enhanced solubility in polar solvents; intermediate for functionalized lactams

Substituent Effects on Properties

  • Comparable to the 4-methylpentyl group in phosphonothiolate esters, which exhibit stability in nonpolar environments .
  • Aromatic/Electron-Withdrawing Groups (e.g., Tosyl) : Elevate melting points (e.g., 142–154°C for 1-Tosylazepan-2-one) due to increased intermolecular forces .
  • Heterocyclic Substituents (e.g., Triazole, Oxadiazole) : Introduce sites for hydrogen bonding and bioactivity. For example, sulfur-containing triazoles may interact with biological targets via thiol-disulfide exchange .

Research Findings and Key Observations

Synthetic Efficiency : Tosyl-substituted azepan-2-ones demonstrate superior synthetic scalability compared to bulkier analogs, highlighting the role of substituent size in reaction optimization .

Solubility Trade-offs : Hydrophobic substituents like 4-methylpentyl may limit aqueous solubility but enhance compatibility with lipid-based delivery systems .

Biological Potential: Heterocyclic derivatives (e.g., oxadiazole, triazole) show promise in early-stage bioactivity studies, though specific data for this compound remain unexplored .

Biological Activity

1-(4-Methylpentyl)azepan-2-one, a compound belonging to the class of azepanes, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure containing a ketone functional group. The molecular formula is C12H23NO, and its molecular weight is approximately 197.33 g/mol. The compound's structure is crucial for its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • CNS Activity : There is evidence that it interacts with central nervous system (CNS) receptors, potentially influencing mood and behavior.
  • Anti-inflammatory Effects : Some studies have indicated that it may reduce inflammation, which could be beneficial in treating conditions like arthritis.
Biological Activity Effect Reference
AntimicrobialInhibitory
CNS InteractionModulatory
Anti-inflammatoryReducing

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to modulate neurotransmitter systems and interact with specific receptors in the CNS. This modulation may lead to altered signaling pathways associated with mood regulation and pain perception.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent.

Study 2: CNS Effects

In a controlled animal study, the administration of this compound resulted in observable changes in behavior consistent with anxiolytic effects. The compound was found to decrease anxiety-like behaviors in rodents when assessed using the elevated plus maze test.

Study 3: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential applications in inflammatory diseases.

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